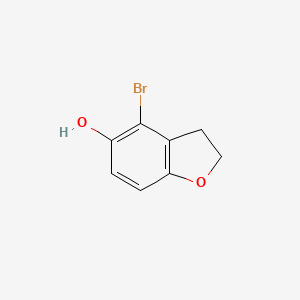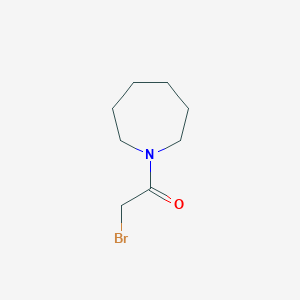![molecular formula C12H10N2O2 B11888073 6'-Methyl-[2,4'-bipyridine]-2'-carboxylic acid](/img/structure/B11888073.png)
6'-Methyl-[2,4'-bipyridine]-2'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Methyl-[2,4’-bipyridine]-2’-carboxylic acid is a derivative of bipyridine, a class of compounds known for their versatile applications in coordination chemistry, catalysis, and material science. This compound features a carboxylic acid group at the 2’ position and a methyl group at the 6’ position, which can influence its chemical reactivity and coordination properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methyl-[2,4’-bipyridine]-2’-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which uses aryl zinc halides and suitable coupling partners under mild conditions . The reaction conditions often involve palladium catalysts and can tolerate various functional groups, making it a versatile approach.
Another method is the Suzuki coupling, which also employs palladium catalysts but uses boronic acids as coupling partners . This method is known for its high yields and mild reaction conditions.
Industrial Production Methods
Industrial production of bipyridine derivatives, including 6’-Methyl-[2,4’-bipyridine]-2’-carboxylic acid, often involves large-scale coupling reactions using automated reactors. The choice of method depends on the desired yield, purity, and cost-effectiveness. Electrochemical methods are also explored for their potential to offer cleaner and more sustainable production routes .
Chemical Reactions Analysis
Types of Reactions
6’-Methyl-[2,4’-bipyridine]-2’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6’-Methyl-[2,4’-bipyridine]-2’-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry, forming complexes with metals for catalysis.
Biology: Investigated for its potential in biological assays and as a building block for bioactive molecules.
Industry: Utilized in the development of materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 6’-Methyl-[2,4’-bipyridine]-2’-carboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes like hydrogenation, oxidation, and polymerization. The molecular targets include metal centers, and the pathways involve coordination bonds and electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its role in forming supramolecular structures.
6,6’-Dimethyl-2,2’-bipyridine: Similar in structure but with different substitution patterns, affecting its reactivity and coordination properties
Uniqueness
6’-Methyl-[2,4’-bipyridine]-2’-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination behavior. The presence of both a methyl group and a carboxylic acid group allows for diverse chemical modifications and applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
6-methyl-4-pyridin-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-6-9(7-11(14-8)12(15)16)10-4-2-3-5-13-10/h2-7H,1H3,(H,15,16) |
InChI Key |
YBKZOCVCMLQLBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(Z)-hydroxyiminomethyl]-4-phenyl-1H-pyrimidin-2-one](/img/structure/B11887999.png)





![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)-](/img/structure/B11888036.png)
![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-ethyl-](/img/structure/B11888051.png)





